molecular formula C23H25ClN2O8S B2750490 Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 865657-08-5

Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2750490
CAS No.: 865657-08-5
M. Wt: 524.97
InChI Key: FCQCQMDADOFWOI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It contains a sulfonyl group attached to a 4-chlorophenyl group, a trimethoxyphenyl group, and an ethyl carboxylate group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, a series of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure were synthesized and evaluated for antiproliferative activity . Another example is the synthesis of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by techniques such as NMR, IR, and elemental analysis, as is common practice in the synthesis of new compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has demonstrated innovative synthetic approaches for the creation and modification of tetrahydropyrimidine derivatives. For example, a study detailed an unprecedented base-promoted cascade transformation of a pyrimidinone derivative into a novel tricyclic compound, showcasing the chemical versatility of these structures (Shutalev et al., 2008). Another research highlighted a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction, which is pivotal for the synthesis of highly functionalized novel tetrahydropyrimidines (Harikrishnan et al., 2013), indicating the efficiency and environmental friendliness of this approach.

Biological Applications and Antimicrobial Activity

The potential biological applications of these compounds have been a significant focus of research. For instance, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been reported, with an evaluation of their antimicrobial activities, providing insights into the therapeutic potential of these compounds (Tiwari et al., 2018). Such studies underscore the importance of these derivatives in developing new antimicrobial agents.

Physical and Chemical Properties

Investigations into the physical and chemical properties of tetrahydropyrimidine derivatives have also been carried out. A study on the physicochemical properties and complex formation of similar compounds highlighted their acid-base properties, solubility, chemical stability, and the ability to form complexes with metals (Chekanova et al., 2014). This research provides valuable information for understanding the interaction mechanisms of these compounds with biological molecules and their potential application in metal ion sensing or removal.

Crystal Structure Analysis

The determination of crystal structures is crucial for understanding the molecular geometry and potential intermolecular interactions of these compounds. For example, the crystal structure of a closely related compound was elucidated, providing insights into its molecular arrangement and potential for forming hydrogen-bonded networks, which could influence its biological activity and solubility (Yang, 2009).

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O8S/c1-5-34-22(27)19-16(12-35(29,30)15-8-6-14(24)7-9-15)25-23(28)26-20(19)13-10-17(31-2)21(33-4)18(11-13)32-3/h6-11,20H,5,12H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCQMDADOFWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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